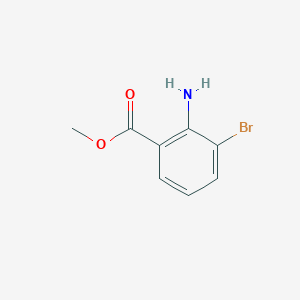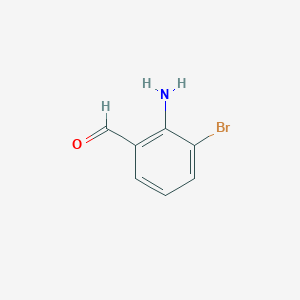
Methyl 2-amino-3-bromobenzoate
Descripción general
Descripción
Methyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the third position.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-amino-3-bromobenzoate are currently unknown. The compound is a part of biochemical and molecular biology reagents
Mode of Action
It’s known that similar compounds can interact with biological targets. For instance, derivatives of Methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD in Pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system involved in the production of many virulence factors and biofilm formation .
Biochemical Pathways
The inhibition of pqsd in pseudomonas aeruginosa suggests that it may impact the pqs quorum sensing (qs) system , which regulates the production of virulence factors and biofilm formation .
Result of Action
The inhibition of pqsd suggests potential antimicrobial effects, particularly against pseudomonas aeruginosa . By inhibiting the pqs QS system, it could potentially reduce the production of virulence factors and disrupt biofilm formation .
Action Environment
It’s known that the compound should be handled in a well-ventilated area , suggesting that air circulation may impact its stability or efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes and receptors involved in disease pathways.
Material Science: It is used in the preparation of polymers and materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in studies involving protein-ligand interactions and as a probe in biochemical assays.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Comparación Con Compuestos Similares
- Methyl 2-amino-4-bromobenzoate
- Methyl 3-amino-2-bromobenzoate
- Methyl 2-amino-5-bromobenzoate
Comparison: Methyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the amino and bromine substituents on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho relationship between the amino and bromine groups in this compound can lead to different steric and electronic effects compared to its isomers .
Propiedades
IUPAC Name |
methyl 2-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSIUBWPZRBMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469497 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104670-74-8 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of methyl 2-amino-3-bromobenzoate?
A: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do mention that it belongs to the class of methyl benzoate derivatives. [] Based on this information, we can deduce its structure:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)



![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)


![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)


